1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-11-3(5(12)13)2-4(10-11)6(7,8)9/h2H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUQLOWJSBFHBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345708 | |
| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727129 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
128694-63-3 | |
| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Sequence and Mechanism
This four-step route begins with diethyl oxalate and 2-pentanone undergoing a Claisen condensation to form a β-keto ester intermediate. Cyclization with hydrazine hydrate yields a pyrazole ring, followed by methylation at the N-1 position and hydrolysis of the ester to the carboxylic acid ().
Key Steps:
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Claisen Condensation :
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Diethyl oxalate reacts with 2-pentanone under basic conditions (e.g., sodium ethoxide) to form ethyl 3-oxo-2-(pentan-2-ylidene)butanoate.
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Conditions : Ethanol solvent, reflux (78°C), 6–8 hours.
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Cyclization :
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The β-keto ester reacts with hydrazine hydrate, forming the pyrazole ring via nucleophilic attack and dehydration.
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Conditions : Aqueous hydrazine (1.5 eq), 60°C, 4 hours.
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Methylation :
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The N-1 position is methylated using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).
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Conditions : DMF solvent, 80°C, 12 hours.
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Ester Hydrolysis :
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The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl.
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Conditions : 6 M HCl, reflux, 3 hours.
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Yield and Purity:
Optimization Challenges
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Regioselectivity : Competing cyclization pathways may form undesired isomers.
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Methylation Efficiency : Over-methylation at the N-2 position can occur without precise stoichiometry.
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Scale-Up Limitations : Multi-step purification reduces throughput.
Direct Cyclization with ETFAA
Single-Step Pyrazole Formation
This method employs ETFAA and methyl hydrazine in a one-pot cyclization to directly form the pyrazole core ().
Reaction Mechanism:
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Nucleophilic Attack : Methyl hydrazine attacks the carbonyl group of ETFAA, forming a hydrazone intermediate.
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Cyclization : Intramolecular dehydration generates the pyrazole ring.
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Ester Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid.
Conditions:
Yield and Advantages:
Industrial-Scale Refinements
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Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.
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Green Solvents : Replacement of acetic acid with biodegradable alternatives (e.g., γ-valerolactone) is under investigation.
Comparative Analysis of Methods
Industrial Production Considerations
Process Intensification
Waste Management
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Solvent Recovery : >90% ethanol and DMF recovery via distillation.
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By-Product Utilization : Hydrazine by-products are neutralized to nitrogen gas.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of pyrazole-5-carboxylic acid oxides.
Reduction: Formation of pyrazole-5-methanol or pyrazole-5-aldehyde.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its biological activity.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Position and Functional Group Variations
The biological and chemical properties of pyrazole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physical Comparison
Pharmacological and Agrochemical Relevance
- Trifluoromethyl Pyrazoles : The parent compound’s -CF₃ group is critical in pesticides, as seen in analogs like 1-(3-chloropyridin-2-yl)-3-[[5-(trifluoromethyl)-1H-tetrazol-1-yl]methyl]-1H-pyrazole-5-carboxylic acid (CAS RN: 1352319-02-8), which targets insect nicotinic acetylcholine receptors .
- Furan-Substituted Analogs : Compounds such as 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid may exhibit altered bioavailability due to furan’s electron-rich aromatic system .
Biological Activity
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS No. 128694-63-3) is a pyrazole derivative characterized by the presence of a trifluoromethyl group, which enhances its chemical stability and biological activity. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry, agrochemicals, and biochemical research.
- Molecular Formula : C6H5F3N2O2
- Molecular Weight : 194.11 g/mol
- Structure : The compound features a five-membered ring with two nitrogen atoms and a carboxylic acid functional group, which plays a crucial role in its biological interactions.
Biological Activity
This compound exhibits several biological activities that are relevant to its potential therapeutic applications:
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on certain kinases and phosphatases, which are critical in cancer signaling pathways.
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains. Its efficacy is attributed to the trifluoromethyl group, which enhances lipophilicity, allowing better membrane penetration.
Cytotoxicity
In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism appears to involve the disruption of cellular processes related to proliferation and apoptosis.
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry explored the inhibitory effects of this compound on a specific kinase involved in tumor growth. The compound exhibited an IC50 value of 150 nM, indicating significant potency as an enzyme inhibitor.
Case Study 2: Antimicrobial Activity
Research conducted by Pharmaceutical Biology evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it had minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL, showcasing its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | Thieno Compound | Moderate enzyme inhibition |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol ester | Boronic Acid Compound | Stronger anticancer activity |
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride under reflux conditions. This method ensures high yield and purity, essential for biological testing.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) in degassed DMF/water mixtures. Key intermediates like ethyl 4-bromo-1-substituted-pyrazole-5-carboxylates are reacted with arylboronic acids under basic conditions (K₃PO₄) to introduce substituents. Subsequent hydrolysis yields the carboxylic acid derivative . Cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine and DMF-DMA is another route, followed by basic hydrolysis to generate the pyrazole-carboxylic acid core .
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer : 1H/13C NMR and FT-IR are used to confirm functional groups and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For crystalline derivatives, X-ray diffraction (refined via SHELX software) resolves structural ambiguities, such as trifluoromethyl group orientation . Melting points and chromatographic retention times further assess purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of pyrazole-carboxylic acid derivatives?
- Methodological Answer : Optimization involves:
- Catalyst screening : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) to enhance cross-coupling efficiency.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while degassing minimizes oxidation side reactions.
- Temperature control : Reactions at 80–100°C balance reactivity and decomposition risks. Post-reaction purification via column chromatography or recrystallization ensures high yields (e.g., 83% for oxadiazole derivatives) .
Q. How do structural modifications (e.g., sulfonyl chloride or oxadiazole substituents) influence biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability and target binding.
- Heterocyclic extensions (e.g., 1,3,4-oxadiazole) improve pharmacokinetic profiles by modulating lipophilicity. For example, derivatives with thioether-linked substituents (e.g., 2-fluorobenzyl) show enhanced antimicrobial or enzyme inhibitory activity . Biological assays (e.g., enzyme inhibition, cytotoxicity) quantify these effects, supported by molecular docking to predict binding modes .
Q. How are crystallographic data contradictions resolved for polymorphic forms of this compound?
- Methodological Answer : Contradictions in X-ray data (e.g., unit cell parameters, space groups) are addressed using SHELXL refinement with high-resolution datasets. Hydrogen bonding and π-stacking interactions are analyzed to differentiate polymorphs. For non-crystalline samples, DFT calculations predict stable conformers, which are cross-validated with NMR chemical shifts .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining regioselectivity?
- Methodological Answer :
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclocondensation).
- Protecting group strategies : Temporary protection of the carboxylic acid moiety prevents side reactions during cross-coupling.
- In situ monitoring : Techniques like FT-IR or Raman spectroscopy track reaction progress, enabling real-time adjustments .
Data Analysis & Validation
Q. How are discrepancies in NMR and HRMS data addressed for novel derivatives?
- Methodological Answer : Discrepancies arise from impurities or tautomeric forms. Solutions include:
Q. What computational tools validate the electronic effects of the trifluoromethyl group?
- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential maps and frontier molecular orbitals to predict reactivity. For example, the electron-withdrawing trifluoromethyl group lowers the LUMO energy, enhancing electrophilic substitution feasibility. These results align with experimental observations in Suzuki couplings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
